1-Iodooctane-1,1-D2
Overview
Description
1-Iodooctane-1,1-D2 is a deuterated derivative of 1-iodooctane, where two hydrogen atoms at the first carbon position are replaced by deuterium atoms. This compound is primarily used in scientific research due to its unique isotopic labeling, which makes it valuable in various analytical and synthetic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Iodooctane-1,1-D2 can be synthesized through the halogenation of deuterated octane. One common method involves the reaction of 1-octanol-1,1-D2 with iodine and phosphorus trichloride under controlled conditions. The reaction typically proceeds as follows: [ \text{C}8\text{H}{17}\text{OD}_2 + \text{I}_2 + \text{PCl}_3 \rightarrow \text{C}8\text{H}{17}\text{I}_2 + \text{POCl}_3 + \text{HCl} ]
Industrial Production Methods
Industrial production of this compound involves large-scale halogenation processes, often using automated systems to ensure precision and safety. The process requires stringent control of reaction conditions, including temperature, pressure, and reactant concentrations, to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
1-Iodooctane-1,1-D2 undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.
Reduction Reactions: Catalytic reduction of this compound can yield deuterated octane.
Oxidation Reactions: It can be oxidized to form corresponding alcohols or aldehydes.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and thiourea.
Catalytic Reduction: Nickel or palladium catalysts are often used in the presence of hydrogen gas.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Major Products
Substitution: Products include deuterated alkyl azides, nitriles, and thiols.
Reduction: The major product is 1-octane-1,1-D2.
Oxidation: Products include 1-octanol-1,1-D2 and 1-octanal-1,1-D2.
Scientific Research Applications
1-Iodooctane-1,1-D2 is widely used in scientific research due to its isotopic labeling. Some key applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Synthetic Chemistry: Employed in the synthesis of deuterated compounds for mechanistic studies and tracer experiments.
Biological Research: Utilized in metabolic studies to trace the incorporation and transformation of deuterated compounds in biological systems.
Industrial Applications: Used in the development of deuterated pharmaceuticals and materials with enhanced stability and performance.
Mechanism of Action
The mechanism by which 1-Iodooctane-1,1-D2 exerts its effects is primarily through its participation in chemical reactions as a labeled compound. The presence of deuterium atoms allows for the tracking of reaction pathways and the study of reaction kinetics. In biological systems, it can be used to investigate metabolic pathways and enzyme mechanisms by monitoring the incorporation and transformation of deuterated substrates.
Comparison with Similar Compounds
Similar Compounds
1-Iodooctane: The non-deuterated analog of 1-Iodooctane-1,1-D2.
1-Bromooctane: Similar in structure but contains a bromine atom instead of iodine.
1-Chlorooctane: Contains a chlorine atom instead of iodine.
1-Iodododecane: A longer-chain analog with twelve carbon atoms.
Uniqueness
This compound is unique due to its deuterium labeling, which provides distinct advantages in analytical and synthetic applications. The presence of deuterium atoms enhances the compound’s stability and allows for precise tracking in various chemical and biological studies, making it a valuable tool in research and industry.
Properties
IUPAC Name |
1,1-dideuterio-1-iodooctane | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17I/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3/i8D2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLHSHAHTBJTBA-MGVXTIMCSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCI | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCC)I | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17I | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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